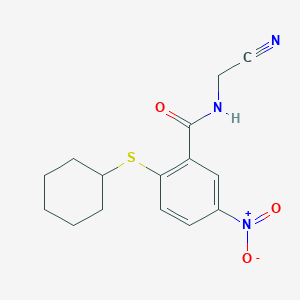![molecular formula C18H18ClN5O2S B2516140 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 880804-88-6](/img/structure/B2516140.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a derivative of acetamide with potential biological activity. While the specific compound is not directly discussed in the provided papers, similar compounds with the acetamide moiety and various substitutions have been studied for their crystal structures, vibrational spectroscopic signatures, antiviral activities, and anticonvulsant properties.
Synthesis Analysis
The synthesis of related 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives has been reported, with structures confirmed by 1H NMR, IR, and elemental analysis . These methods are likely applicable to the synthesis of the compound , with the potential for modifications to accommodate the specific substituents present in the target molecule.
Molecular Structure Analysis
Crystal structures of similar compounds have been analyzed, revealing a folded conformation about the methylene C atom of the thioacetamide bridge . This conformation is stabilized by intramolecular hydrogen bonds. The non-planar structure between the phenyl ring and the pyrimidine ring in related compounds suggests that the compound may also exhibit a non-planar conformation due to the presence of the 4H-1,2,4-triazol moiety .
Chemical Reactions Analysis
Although the specific chemical reactions of the compound have not been detailed in the provided papers, the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide has been characterized, and its vibrational signatures have been obtained . This suggests that the compound may also undergo similar characterization to determine its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The vibrational spectroscopic signatures of related compounds have been obtained using Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations . These methods could be used to determine the physical and chemical properties of the compound . Additionally, the antiviral and virucidal activities of similar compounds against human adenovirus type 5 and ECHO-9 virus have been assessed, indicating that the compound may also possess these biological activities .
Scientific Research Applications
Synthesis and Characterization
- A study detailed the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting methodologies for creating high-specific-activity compounds for metabolic and mode of action studies (Latli & Casida, 1995).
- Research on organophosphorus compounds synthesized 1,2,4-triazolo(4,3-d)-1,3,4,2-benzo-oxadiazaphosphopine and triazaphosphopine derivatives, showcasing a chemical strategy to develop potentially useful organophosphorus derivatives (Moustafa, 1999).
Antimicrobial and Anticancer Activities
- Novel 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities, indicating the potential of triazole compounds as antimicrobial agents (Bektaş et al., 2007).
- A study on the synthesis and antimicrobial activities of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols suggested that modifications on the triazole ring can enhance antimicrobial properties (Kaldrikyan et al., 2016).
- Gold (III) and Nickel (II) complexes derived from a tetrazole-triazole compound were synthesized and showed anti-cancer activity against breast cancer cell lines, highlighting the potential of such complexes in cancer treatment (Ghani & Alabdali, 2022).
Mechanism of Action and Metabolic Studies
- Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes explored the metabolic pathways of these compounds, which could inform safety evaluations and regulatory decisions (Coleman et al., 2000).
properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-14(19)4-3-5-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-6-8-13(26-2)9-7-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFXOUJQIGWULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

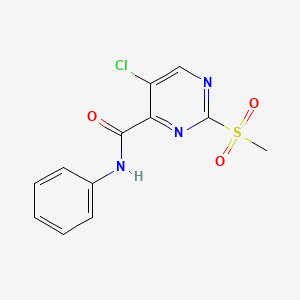
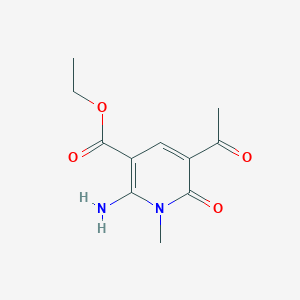
![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)
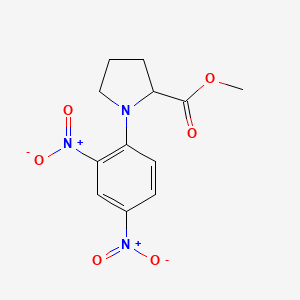
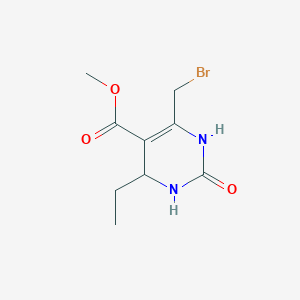

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)
![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)
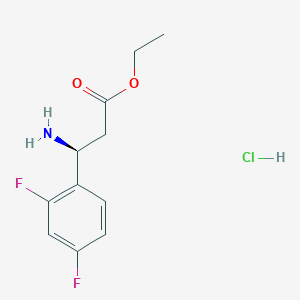
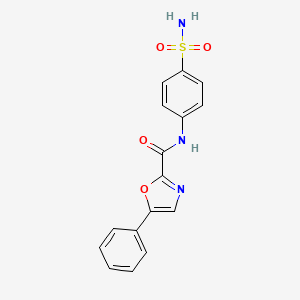
![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2516077.png)

